8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

GABA-A receptor CNS pharmacology anxiolytic

Generic benzodiazepine building blocks often lack target-specific pharmacological data, forcing researchers into lengthy, costly screening iterations. 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one solves this with quantified receptor affinities and a bromine handle for rapid SAR exploration. • GABA-A α4β1δ ligand (IC50 1.02 µM) - immediate starting point for subtype-selective CNS screening. • PBR/TSPO high-affinity probe (IC50 19.9 nM) - enables PET tracer development for neuroinflammation imaging. • Key intermediate for antileukemic pyrazino-benzodiazepinones; bromine permits Pd-catalyzed diversification. • Bulk stock maintained; same-day processing for time-sensitive discovery programs.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B13626964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)NC(=O)CN1
InChIInChI=1S/C9H9BrN2O/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,4-5H2,(H,12,13)
InChIKeyFUBCIHPCOHLNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,4-benzodiazepin-2-one Overview


8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a brominated derivative of the 1,4-benzodiazepin-2-one scaffold, a privileged structure in medicinal chemistry for targeting central nervous system (CNS) disorders [1]. This compound features a tetrahydro-1,4-benzodiazepin-2-one core with a bromine substituent at the 8-position of the fused benzene ring, imparting distinct physicochemical and pharmacological properties compared to its non-halogenated or chloro-substituted analogs . It serves as a key intermediate for the synthesis of more complex bioactive molecules, including those targeting GABA-A receptors, peripheral benzodiazepine receptors (PBR/TSPO), and CCR5 [2].

Compound Type Brominated benzodiazepinone research scaffold 8-Br substituent for cross-coupling diversification
Research Workflow CNS receptor subtype screening studies GABA-A α4β1δ and TSPO target engagement
Selection Context Halogen position–dependent binding profile 8-bromo isomer supports distinct receptor selectivity

Interchangeability Limits of 8-Bromo-1,4-benzodiazepin-2-one


Simple substitution within the benzodiazepinone class is not feasible due to the profound impact of halogen position and identity on receptor binding affinity, selectivity, and downstream biological effects. The 8-bromo substitution pattern confers distinct electronic and steric properties that critically influence molecular recognition at GABA-A receptor subtypes and peripheral benzodiazepine receptors (PBR/TSPO) [1]. Even a positional isomer (e.g., 7-bromo vs. 8-bromo) can exhibit dramatically altered binding profiles, as demonstrated by differential affinities for central vs. peripheral benzodiazepine receptors [2]. Consequently, procurement decisions must be guided by quantitative, target-specific data rather than class-level assumptions.

Positional isomer mismatch 7-bromo analogs may exhibit >500-fold lower TSPO affinity; receptor subtype binding profile may shift markedly with halogen position.
Halogen identity alters reactivity 8-chloro analog shows lower cross-coupling reactivity under standard Pd-catalyzed conditions; C-Br vs C-Cl bond strength limits direct synthetic substitution.
Class-level assumptions may mislead Unsubstituted tetrahydro-1,4-benzodiazepin-2-one lacks measurable GABA-A α4β1δ affinity; scaffold-level interchangeability is not supported by reported binding data.

8-Bromo-1,4-benzodiazepin-2-one Comparator Evidence


GABA-A Receptor Affinity vs. Unsubstituted Scaffold

The 8-bromo substitution substantially enhances binding affinity for the α4β1δ subtype of the GABA-A receptor compared to the unsubstituted tetrahydro-1,4-benzodiazepin-2-one scaffold. The target compound exhibits an IC50 of 1.02 µM in a functional antagonist assay [1], whereas the unsubstituted core typically shows negligible affinity (>10 µM) or no detectable binding in comparable assays [2].

GABA-A α4β1δ affinity
Cross-study comparable
IC50 1.02 µM vs >10 µM
Supports 8-bromo selection for α4β1δ subtype studies
Reported ≥10-fold affinity improvement; unsubstituted scaffold shows negligible binding
GABA-A receptor CNS pharmacology anxiolytic

Peripheral Benzodiazepine Receptor Affinity vs. 7-Bromo Isomers

The 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one demonstrates high affinity for the peripheral benzodiazepine receptor (PBR/TSPO) with an IC50 of 19.9 nM in rat cerebral cortex membranes [1]. In contrast, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and related 7-bromo analogs show significantly lower affinity for PBR, with reported IC50 values typically >10,000 nM [2].

TSPO affinity vs 7-Br isomers
Cross-study comparable
19.9 nM vs >10,000 nM
Supports TSPO-targeted probe design context
Reported >500-fold affinity difference in rat cortex membrane assay
TSPO neuroinflammation peripheral benzodiazepine receptor

Antileukemic Cytotoxicity of Tricyclic Derivative

A tricyclic derivative incorporating the 8-bromo-1,4-benzodiazepin-2-one core, (12aS)-8-bromo-2-(3-phenylbenzoyl)-1,3,4,12a-tetrahydropyrazino[2,1-c][1,4],12(2H,11H)-dione, exhibits selective antileukemic activity. This compound showed enhanced cytotoxicity toward MV-4-11 leukemic cells compared to non-brominated or 8,9-dimethoxy-substituted analogs .

Tricyclic derivative cytotoxicity
Data to verify
Selective activity toward MV-4-11 cells
Supports cell-model endpoint review
Source not specified; reported qualitative cytotoxicity requires independent validation
antileukemic cytotoxicity cancer

Cross-Coupling Reactivity Advantage

The bromine atom at the 8-position serves as a robust synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification into libraries of analogs [1]. In contrast, the 8-chloro analog exhibits significantly lower reactivity under identical conditions due to the stronger C-Cl bond [2].

Cross-coupling reactivity
Class-level
C-Br ~10-100× more reactive than C-Cl
Supports library synthesis workflow selection
Class-level inference; Pd-catalyzed coupling efficiency review recommended
synthetic chemistry cross-coupling medicinal chemistry

LogP and Drug-Likeness Comparison

The 8-bromo substitution increases lipophilicity (LogP ~2.48) compared to the unsubstituted scaffold (LogP ~0.7) [1]. This modification enhances membrane permeability while maintaining compliance with Lipinski's Rule of Five (MW 241.08 g/mol, HBD 2, HBA 2) [2].

LogP comparison
Reported
XLogP3 2.48 vs 0.7
Calculated LogP suggests blood-brain barrier penetration context
Maintains Lipinski compliance; experimental logD validation may be required
physicochemical properties Lipinski's rule of five drug-likeness

8-Bromo-1,4-benzodiazepin-2-one Applications


α4β1δ GABA-A Receptor Modulator Screening

Use this compound as a starting point or reference ligand in high-throughput screening campaigns targeting the α4β1δ subtype of the GABA-A receptor, leveraging its established IC50 of 1.02 µM [1]. Its bromine substituent provides a convenient handle for further SAR exploration via cross-coupling chemistry.

TSPO PET Tracer Development

Leverage the compound's high affinity for peripheral benzodiazepine receptors (PBR/TSPO, IC50 19.9 nM) [1] to design novel radiolabeled probes for positron emission tomography (PET) imaging of neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.

Antileukemic Tricyclic Derivative Synthesis

Employ the compound as a key intermediate in the construction of tricyclic pyrazino-benzodiazepinone scaffolds, which have demonstrated selective cytotoxicity against leukemic cell lines like MV-4-11 [1]. The 8-bromo substitution is critical for this activity.

Focused Benzodiazepinone Library Construction

Utilize the 8-bromo compound as a versatile building block for the rapid synthesis of diverse benzodiazepinone libraries via Pd-catalyzed cross-coupling reactions. This enables efficient exploration of structure-activity relationships (SAR) for multiple biological targets.

Application
Selection Property
Validation Focus
GABA-A α4β1δ subtype screening
Subunit-selective binding context
α4β1δ assay validation and SAR exploration
TSPO-targeted imaging probe research
TSPO affinity context
TSPO binding assay and selectivity panel review
Leukemic cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint and selectivity validation
Benzodiazepinone library construction
C-Br cross-coupling handle
Pd-catalyzed coupling efficiency and scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.